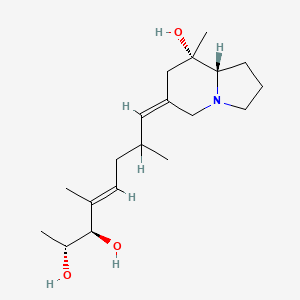
Pumiliotoxin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pumiliotoxin B is a natural product found in Oophaga pumilio, Pseudophryne coriacea, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Properties
Cardiotonic Activity
PTX-B exhibits potent cardiotonic effects, significantly increasing the force and rate of cardiac contractions. In studies involving guinea pig atrial strips, PTX-B was shown to enhance contractility by 3- to 5-fold at concentrations around 3 µM, with half-maximal effects observed at approximately 6 µM . This suggests that PTX-B may be useful in developing treatments for heart failure or other cardiac conditions where increased contractility is desired.
Myotonic Activity
In addition to its cardiotonic properties, PTX-B also demonstrates myotonic activity. It has been observed to increase sodium influx in neuronal tissues, particularly when combined with scorpion venom, which enhances its effects on sodium channels . This mechanism could have implications for understanding muscle excitability and potential treatments for myopathies.
Neurobiology
PTX-B has been utilized in neurobiological studies to investigate its effects on neurotransmitter release and neuronal excitability. For instance, it was found to decrease the density of neuropeptide Y-immunoreactive fibers in mouse vas deferens preparations, indicating a modulatory role on neuropeptide release . Additionally, electrophysiological studies revealed that PTX-B could induce spontaneous discharges in hippocampal slices, highlighting its potential as a tool for exploring synaptic transmission mechanisms .
Insecticidal Properties
Emerging research has explored the insecticidal properties of PTX-B and related compounds. For example, studies indicated that PTX derivatives exhibit toxicity against larvae of the tobacco budworm (Heliothis virescens), with significant effects at low concentrations . This suggests potential applications in pest control and agricultural biopesticides.
Case Studies
Propriétés
Numéro CAS |
67016-65-3 |
|---|---|
Formule moléculaire |
C19H33NO3 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
(E,2R,3R,8Z)-8-[(8S,8aS)-8-hydroxy-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-6-ylidene]-4,7-dimethyloct-4-ene-2,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-13(7-8-14(2)18(22)15(3)21)10-16-11-19(4,23)17-6-5-9-20(17)12-16/h8,10,13,15,17-18,21-23H,5-7,9,11-12H2,1-4H3/b14-8+,16-10-/t13?,15-,17+,18-,19+/m1/s1 |
Clé InChI |
WDSCDQQQRGGVPJ-AQABUGPSSA-N |
SMILES |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
SMILES isomérique |
C[C@H]([C@@H](/C(=C/CC(C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O)/C)O)O |
SMILES canonique |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
Synonymes |
pumiliotoxin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















